7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the reaction of 4-chloro-8-methylquinoline with bromine to introduce the bromine atom at the 7th position. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Bromo-4-chloro-8-methylquinoline: This compound has a similar structure but lacks the N4-methyl group, which can affect its reactivity and biological activity.
4-Bromo-7-chloro-8-methylquinoline: Another similar compound, differing in the position of the bromine and chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Biological Activity
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
The molecular formula of this compound is C10H9BrClN3, with a molecular weight of 286.55 g/mol. The presence of bromine and chlorine atoms, along with the N4-methyl group, contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H9BrClN3 |
Molecular Weight | 286.55 g/mol |
IUPAC Name | 7-bromo-8-chloro-4-N-methylquinoline-3,4-diamine |
InChI Key | YHZKURGVYBPORS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may bind to DNA and various proteins, influencing cellular processes such as replication and transcription. The exact mechanisms are still under investigation but are believed to involve alterations in enzyme activity and signal transduction pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it has demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several quinoline derivatives, this compound was found to have an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This effectiveness highlights its potential for development into therapeutic agents for treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Research Findings on Anticancer Activity
A notable study assessed the cytotoxic effects of this compound on human tumor cell lines. Results showed that it inhibited cell proliferation significantly in breast cancer (MCF-7) and renal cancer (A498) cell lines with IC50 values of 15 µM and 20 µM respectively. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 6-Bromo-8-methylquinoline-4-ol and 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, this compound exhibits enhanced biological activity due to the specific arrangement of halogen and amino groups which contribute to its reactivity and binding affinity .
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Bromo-8-methylquinoline-4-ol | C10H8BrN2O | Known for reactivity in palladium-catalyzed reactions |
This compound | C10H9BrClN3 | Exhibits antimicrobial and anticancer properties |
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | C11H8BrNO3 | Displays unique biological properties; studied for antimicrobial effects |
Properties
Molecular Formula |
C10H9BrClN3 |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
7-bromo-8-chloro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrClN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
YHZKURGVYBPORS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC(=C(C2=NC=C1N)Cl)Br |
Origin of Product |
United States |
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